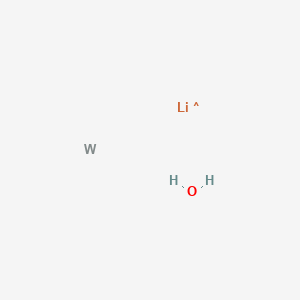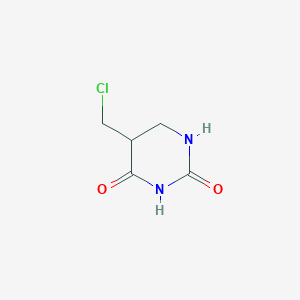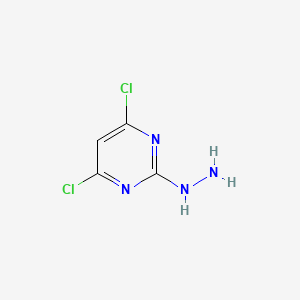![molecular formula C13H13N3O4S B12345115 4-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate](/img/structure/B12345115.png)
4-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate typically involves multicomponent reactions, click reactions, and nano-catalysis. These methods are employed to enhance selectivity, purity, product yield, and pharmacokinetic activity . For instance, one common synthetic route involves the reaction of 2-amino-4-(4-chlorophenyl)thiazole with chloroacetyl chloride in dry benzene under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as green chemistry, which emphasizes atom economy and cleaner reaction profiles, are often utilized. Catalyst recovery and reuse are also important considerations in industrial settings to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the thiazolidine ring and the phenyl acetate moiety .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like benzene or ethanol .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
Aplicaciones Científicas De Investigación
4-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . In organic synthesis, it serves as a valuable intermediate for the preparation of various bioactive compounds. Additionally, its unique chemical properties make it useful in industrial processes, such as the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 4-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring plays a crucial role in its biological activity by enhancing its binding affinity to target proteins and enzymes. This interaction can modulate various cellular processes, leading to the observed pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 4-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate include other thiazolidine derivatives such as 2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-(4-(4-morpholinyl)phenyl)acetamide and 2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)-N-(3-(trifluoromethyl)phenyl)acetamide .
Uniqueness: What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique pharmacological properties. The presence of the phenyl acetate moiety enhances its solubility and bioavailability, making it a more effective candidate for drug development and other applications .
Propiedades
Fórmula molecular |
C13H13N3O4S |
|---|---|
Peso molecular |
307.33 g/mol |
Nombre IUPAC |
[4-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]phenyl] acetate |
InChI |
InChI=1S/C13H13N3O4S/c1-7(17)20-9-4-2-8(3-5-9)15-11(18)6-10-12(19)16-13(14)21-10/h2-5,10H,6H2,1H3,(H,15,18)(H2,14,16,19) |
Clave InChI |
ZQCFEDPYKMPDBG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B12345038.png)
![Calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B12345039.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12345049.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12345072.png)
![6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12345075.png)

![Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345085.png)
![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345090.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12345093.png)
![Diethyl [1-(phenylamino)cyclohexyl]phosphonate](/img/structure/B12345103.png)

![5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12345111.png)

